

Phase transition behavior of orthorhombic $\text{Al}_2(\text{WO}_4)_3$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum tungstate*

Cat. No.: *B13821580*

[Get Quote](#)

An In-depth Technical Guide on the Phase Transition Behavior of Orthorhombic **Aluminum Tungstate** ($\text{Al}_2(\text{WO}_4)_3$)

Introduction

Aluminum tungstate, $\text{Al}_2(\text{WO}_4)_3$, is a ceramic material known for its interesting thermal and mechanical properties. In its ambient orthorhombic phase, it is composed of corner-sharing AlO_6 octahedra and WO_4 tetrahedra, forming a three-dimensional framework structure.^[1] This guide provides a comprehensive overview of the temperature- and pressure-induced phase transitions in orthorhombic $\text{Al}_2(\text{WO}_4)_3$, detailing the structural changes, the conditions under which they occur, and the experimental methods used for their characterization.

Crystal Structure of Orthorhombic $\text{Al}_2(\text{WO}_4)_3$

Under ambient conditions, $\text{Al}_2(\text{WO}_4)_3$ crystallizes in the orthorhombic space group Pbcn .^{[1][2]} The structure consists of a network of corner-sharing AlO_6 octahedra and WO_4 tetrahedra.^[1] This arrangement is crucial for its physical properties and the nature of its phase transitions.

Table 1: Crystallographic Data for Orthorhombic $\text{Al}_2(\text{WO}_4)_3$ at Ambient Conditions

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][2]
Space Group	Pbcn (No. 60)	[1][3]
Lattice Parameters (a)	9.228 Å - 12.582 Å	[1][2][3]
Lattice Parameters (b)	9.045 Å - 9.309 Å	[1][2][3]
Lattice Parameters (c)	9.121 Å - 12.906 Å	[1][2][3]
Molar Volume (V)	~1039.5 Å ³	[3]

Note: Variations in lattice parameters are reported across different studies, which can be attributed to synthesis methods and measurement conditions.

Temperature-Induced Phase Transition

Orthorhombic $\text{Al}_2(\text{WO}_4)_3$ undergoes a reversible phase transition to a monoclinic structure at low temperatures.[4][5] This transition is characterized by a distinct change in the crystal lattice and is associated with an abrupt expansion upon cooling.

Orthorhombic to Monoclinic Transition

Upon cooling, the high-temperature orthorhombic phase transforms into a low-temperature monoclinic phase. This transition is observed between 253 K and 273 K.[4] The monoclinic phase is described by the space group $\text{P}2_1/\text{n}$ and involves a superstructure.[4] A notable feature of this transition is the abrupt expansion of the molar volume, primarily driven by a sudden increase in the c-axis length.[4] Conversely, the orthorhombic phase exhibits slight thermal shrinkage as temperature increases.[4]

Table 2: Temperature-Induced Phase Transition Data

Parameter	High-Temperature Phase	Low-Temperature Phase	Transition Temperature
Crystal System	Orthorhombic	Monoclinic	253 K - 273 K[4]
Space Group	Pbcn	P2 ₁ /n	
Behavior	Slight thermal shrinkage with increasing temperature[4]	Thermal expansion with increasing temperature[4]	Abrupt expansion upon cooling[4]

Experimental Protocol: Temperature-Regulated X-ray Diffraction (XRD)

Temperature-regulated XRD is a primary technique for studying this phase transition.

- Sample Preparation: A powdered sample of $\text{Al}_2(\text{WO}_4)_3$ is prepared. For nanosized powders, a common method is co-precipitation using precursors like Na_2WO_4 and $\text{Al}(\text{NO}_3)_3$, followed by calcination at temperatures around 600-800°C.[6] For solid-state synthesis, a mixture of Al_2O_3 and WO_3 is heated to high temperatures (e.g., 1100°C for 70 hours).[2]
- Apparatus: A powder X-ray diffractometer equipped with a temperature control stage (e.g., a cryostat) is used.
- Data Collection: XRD patterns are collected at various temperatures, for instance, in steps of 10-20 K over a range from 123 K to 373 K.[4]
- Analysis: The diffraction patterns obtained at each temperature are analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters. This allows for the precise identification of the phase transition temperature and the characterization of the structural changes.[4]

Pressure-Induced Phase Transitions

Orthorhombic $\text{Al}_2(\text{WO}_4)_3$ exhibits a complex sequence of phase transitions under high pressure, ultimately leading to amorphization. These transitions are reversible at lower pressures but become irreversible as the pressure significantly increases.[5][7][8]

Sequence of Pressure-Induced Transitions

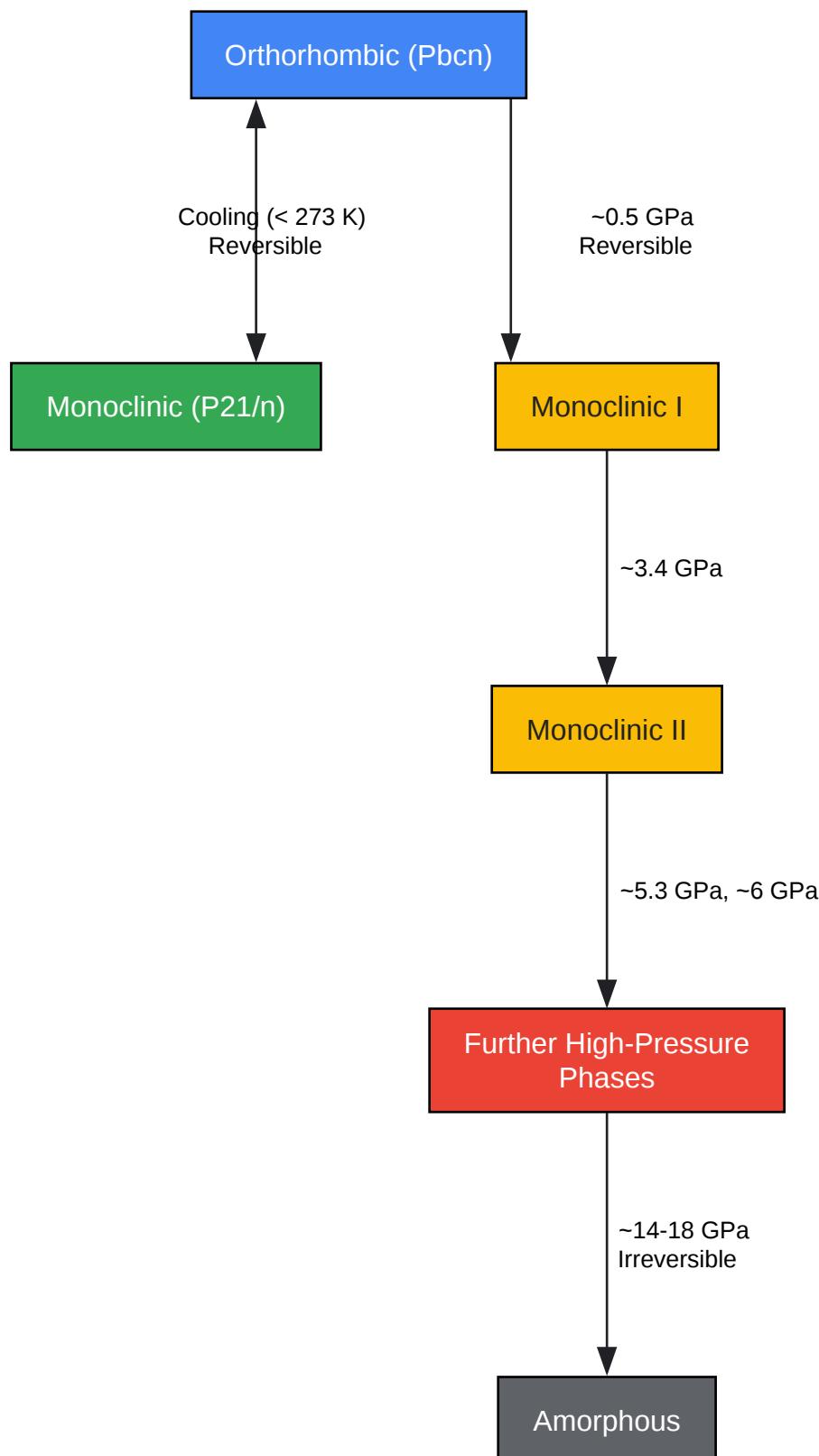
Multiple reversible phase transitions have been observed below 3 GPa.^{[5][7][8]} At approximately 0.5 GPa, a ferroelastic transformation occurs from the orthorhombic phase to a monoclinic phase, which is identical to the low-temperature monoclinic structure.^[9] Further pressure increases lead to another monoclinic modification at about 3.4 GPa.^[9] Additional transitions are reported at ~5.3 GPa and ~6 GPa.^{[5][7]}

At pressures exceeding ~14-18 GPa, $\text{Al}_2(\text{WO}_4)_3$ transforms irreversibly into an amorphous phase.^{[5][7][9]} This pressure-induced amorphization is attributed to a lack of thermal activation for decomposition under high compression.^[9]

Table 3: Pressure-Induced Phase Transitions of $\text{Al}_2(\text{WO}_4)_3$

Transition Pressure	Initial Phase (Space Group)	Final Phase (Space Group)	Reversibility	Reference
~0.5 GPa	Orthorhombic (Pbcn)	Monoclinic	Reversible	[9]
Below 3 GPa	Orthorhombic	Two distinct phases	Reversible	[5][7][8]
~3.4 GPa	Monoclinic	Monoclinic (new modification)	-	[9]
~5.3 GPa	-	New Phase	-	[5][7]
~6 GPa	-	New Phase	-	[5][7]
~14-18 GPa	Crystalline	Amorphous	Irreversible	[5][7][9]

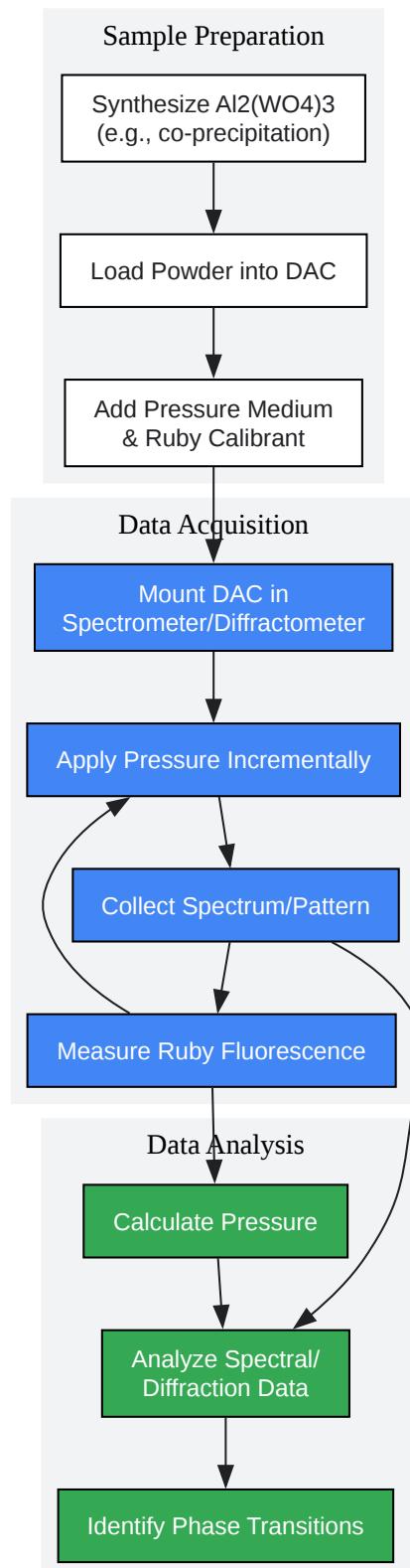
Experimental Protocol: High-Pressure Raman Scattering


High-pressure Raman spectroscopy is a powerful tool for investigating these phase transitions by probing changes in vibrational modes.

- Sample Preparation: A small amount of the $\text{Al}_2(\text{WO}_4)_3$ powder is loaded into the sample chamber of a diamond anvil cell (DAC).

- Pressure Medium and Calibration: A pressure-transmitting medium (e.g., a methanol-ethanol mixture or silicone oil) is added to ensure hydrostatic conditions. A small ruby chip is included for pressure calibration via the ruby fluorescence method.
- Apparatus: The DAC is placed under a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected and analyzed.
- Data Collection: Raman spectra are recorded at incremental pressure points from ambient pressure up to the desired maximum pressure (e.g., 18 GPa).^[5] Spectra are also collected during pressure release to check for reversibility.
- Analysis: The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the slope of mode frequency versus pressure ($d\omega/dP$) are indicative of phase transitions.^[5]

Visualizations


Phase Transition Pathways

[Click to download full resolution via product page](#)

Caption: Phase transitions of $\text{Al}_2(\text{WO}_4)_3$ under temperature and pressure.

Experimental Workflow for High-Pressure Studies

[Click to download full resolution via product page](#)

Caption: Workflow for high-pressure phase transition analysis.

Conclusion

Orthorhombic $\text{Al}_2(\text{WO}_4)_3$ demonstrates rich phase transition behavior driven by both temperature and pressure. It undergoes a reversible transformation to a monoclinic phase at low temperatures and follows a complex sequence of structural changes under increasing pressure, culminating in an irreversible amorphization at pressures above 14 GPa. The study of these transitions, primarily through techniques like variable-temperature/high-pressure XRD and Raman spectroscopy, is essential for understanding the fundamental properties of this material and its potential applications in environments with fluctuating thermal and mechanical conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mp-19516: $\text{Al}_2(\text{WO}_4)_3$ (orthorhombic, Pbcn , 60) [legacy.materialsproject.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of phase transition and expansion behaviour of $\text{Al}_2(\text{WO}_4)_3$ by temperature-regulated X-ray diffraction [inis.iaea.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [ask.orgg.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phase transition behavior of orthorhombic $\text{Al}_2(\text{WO}_4)_3$]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13821580#phase-transition-behavior-of-orthorhombic-al2-wo4-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com